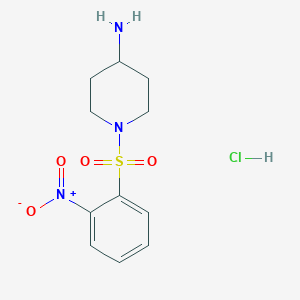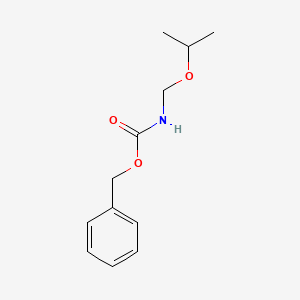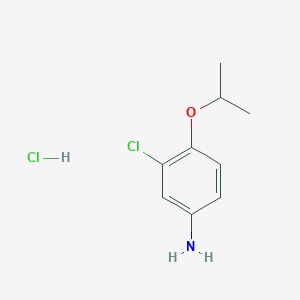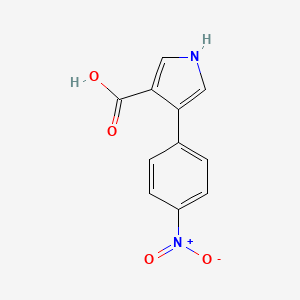
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods including NMR, FTIR, ES-MS, and UV .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material. It shows two polymorphs in the crystalline state . In solution, 4-nitrophenol has a dissociation constant (pKa) of 7.15 at 25 °C .Scientific Research Applications
Antibacterial Applications
Pyrrolnitrin Analogues and Antibacterial Activity : A study synthesized new pyrrolderivatives from ethyl 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylates. These compounds, along with previously reported 1,4- and 1,5-diarylpyrroles, underwent antimicrobial screenings. Notably, some 1-aryl-2-methyl-4-(4-nitrophenyl)pyrrole-3-carboxylic acids and their 5-chloroderivatives exhibited potent antibacterial properties. Structure-activity relationships were discussed based on the results obtained (Filacchioni et al., 1983).
Synthesis and Characterization
Regio-Selective Synthesis : A regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed. The synthesis utilized the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, unsymmetrical substitutions at the 3 and 4 positions (Nguyen, Schiksnis & Michelotti, 2009).
Electrochromic Devices and Conducting Polymers : A mixture of isomers involving 1-(4-nitrophenyl)-1H-pyrrole was synthesized and the resulting monomers were polymerized chemically, producing soluble polymers. These polymers were characterized through various methods, revealing transition properties and electronic band gaps significant for electrochromic devices. The kinetic study of the polymer's switching ability confirmed its suitability for such devices (Variş et al., 2006).
Anion Recognition Studies : Research on molecular recognition of anions highlighted the synthesis of nitrophenyl pyrrolic amide receptors. These receptors, upon interaction with specific anions, demonstrated significant color changes, indicating their potential as new colorimetric sensors for the anions (Zhen, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHRUNKPWXPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655824 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
358986-47-7 | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







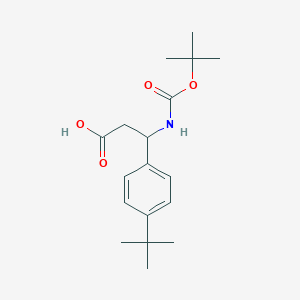
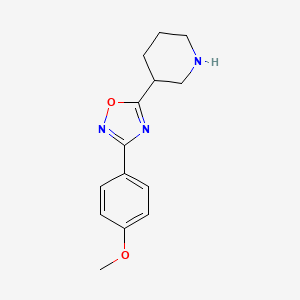
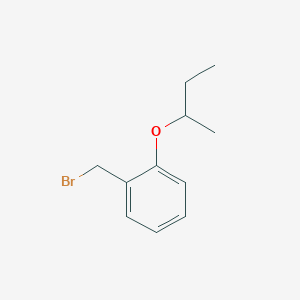

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497983.png)

